3,4-Dihydroxy-5-nitrobenzaldehyde
Overview
Description
3,4-Dihydroxy-5-nitrobenzaldehyde is a solid chemical compound that is typically synthesized as a crystalline powder. It is an organic compound with two hydroxyl (OH) groups and one nitro (NO2) group attached to a benzene ring, along with an aldehyde (CHO) functional group .
Synthesis Analysis
The synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde can be achieved by reacting 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with a strong nucleophilic agent which may be created by reacting an aromatic mercapto compound with a strong organic or inorganic alkali metal base such as lithium hydroxide .
Molecular Structure Analysis
The molecular structure of 3,4-Dihydroxy-5-nitrobenzaldehyde consists of a benzene ring with two hydroxyl (OH) groups, one nitro (NO2) group, and an aldehyde (CHO) functional group .
Chemical Reactions Analysis
3,4-Dihydroxy-5-nitrobenzaldehyde can be involved in various chemical reactions. For instance, it can be prepared by reacting 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde with a reagent comprising zinc chloride, water, and hydrogen chloride . It can also be used as a chromophoric substrate for probing the catalytic mechanism of horse liver alcohol dehydrogenase .
Physical And Chemical Properties Analysis
The molecular weight of 3,4-Dihydroxy-5-nitrobenzaldehyde is 183.12 g/mol .
Scientific Research Applications
COMT Inhibitor Synthesis
3,4-Dihydroxy-5-nitrobenzaldehyde derivatives are potent inhibitors of catechol-O-methyltransferase (COMT), an enzyme that plays a crucial role in the metabolism of catecholamines. The presence of nitro groups ortho to one hydroxyl group enhances their activity as COMT inhibitors. This property makes these compounds significant in the study of diseases related to catecholamine metabolism, such as Parkinson's disease and schizophrenia (Pérez et al., 1992).
Electrode Modification and Biosensor Development
Dihydroxybenzaldehyde isomers, including 3,4-Dihydroxy-5-nitrobenzaldehyde, can be oxidatively electrodeposited onto glassy carbon electrodes, creating modified electrodes with catalytic activity. These electrodes show promise in the electrooxidation of NADH and can be utilized in designing biosensors for detecting specific enzymatic activities (Pariente et al., 1996).
Synthesis of Novel Oxime Derivatives and Antioxidants
3,4-Dihydroxy-5-nitrobenzaldehyde is a key intermediate in synthesizing novel oxime derivatives and antioxidants. It participates in various chemical reactions, leading to diverse products like oximes and other novel compounds with potential antioxidant properties (Napolitano & d’Ischia, 2002).
Pharmaceutical Applications
The compound finds use in synthesizing a range of pharmaceuticals. For example, it is involved in the synthesis of malaricidal and coccidiostatic compounds, indicating its potential in developing treatments for malaria and other parasitic infections (Dürckheimer et al., 1980).
Photoreaction Studies
In solid-state photoreactions, nitrobenzaldehydes including 3,4-Dihydroxy-5-nitrobenzaldehyde interact with other organic compounds, leading to the formation of various products. Understanding these reactions is crucial for designing new photoreactive materials (Meng et al., 1994).
Safety And Hazards
Future Directions
3,4-Dihydroxy-5-nitrobenzaldehyde has been identified as a potential therapeutic agent for the treatment of hyperuricemia and gout due to its potent inhibitory effect on xanthine oxidase . It could be an outstanding candidate for a novel XO inhibitory drug that has potent activity and low toxicity, as well as antioxidant activity and a distinct chemical structure from allopurinol .
properties
IUPAC Name |
3,4-dihydroxy-5-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-3-4-1-5(8(12)13)7(11)6(10)2-4/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFJODMCHICIAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151345 | |
Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60151345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxy-5-nitrobenzaldehyde | |
CAS RN |
116313-85-0 | |
Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116313-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116313850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60151345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydroxy-5-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.763 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzaldehyde, 3,4-dihydroxy-5-nitro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.733 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DIHYDROXY-5-NITROBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34J6743XV2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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